methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The piperazine moiety can be introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Other indole derivatives, such as tryptophan and serotonin, share the indole core structure but differ in their functional groups and biological activities.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine contain the piperazine moiety and are used in various therapeutic applications.
Uniqueness
Methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate is unique due to its specific combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27ClN4O3 |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
methyl 3-[[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetyl]amino]-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H27ClN4O3/c1-15-4-7-18-19(12-15)26-23(24(31)32-3)22(18)27-21(30)14-28-8-10-29(11-9-28)20-13-17(25)6-5-16(20)2/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,27,30) |
InChI Key |
SYTXBDNERQPPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)NC(=O)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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